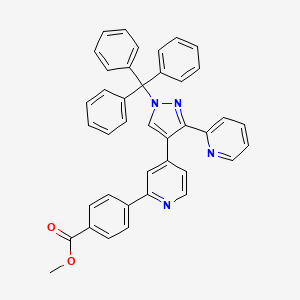

methyl 4-(4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridin-2-yl)benzoate

Descripción

Propiedades

IUPAC Name |

methyl 4-[4-(3-pyridin-2-yl-1-tritylpyrazol-4-yl)pyridin-2-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H30N4O2/c1-46-39(45)30-22-20-29(21-23-30)37-27-31(24-26-42-37)35-28-44(43-38(35)36-19-11-12-25-41-36)40(32-13-5-2-6-14-32,33-15-7-3-8-16-33)34-17-9-4-10-18-34/h2-28H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZSKMPARYCLJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C3=CN(N=C3C4=CC=CC=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 4-(4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridin-2-yl)benzoate is a complex organic compound featuring multiple heterocyclic rings, including pyridine and pyrazole moieties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Structural Overview

The compound's structure can be broken down into key components:

- Benzoate moiety : Provides a methyl ester functional group.

- Pyridine rings : Two pyridine groups contribute to the compound's reactivity and potential biological interactions.

- Pyrazole ring : The presence of the pyrazole structure is significant as it is associated with various biological activities.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit notable biological activities. This compound may possess the following properties:

- Anticancer Activity : The pyrazole and pyridine components are known to influence cell signaling pathways involved in tumor growth. Compounds with similar structures have been reported to demonstrate anticancer effects, particularly against various cancer cell lines .

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, potentially effective against bacterial and fungal strains due to its heterocyclic nature.

- Anti-inflammatory Effects : Pyrazoles are recognized for their anti-inflammatory properties, which could be leveraged in treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Pyrazole Ring : Initial synthesis often includes the reaction of pyridine derivatives with trityl-protected pyrazole precursors.

- Coupling Reactions : The coupling of the synthesized pyrazole with benzoic acid derivatives forms the benzoate structure.

- Purification and Characterization : The final product is purified using techniques such as column chromatography, followed by characterization through NMR and mass spectrometry .

Case Study 1: Anticancer Activity

A study evaluated a series of pyrazole derivatives similar to this compound for their anticancer properties against human breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant cytotoxic effects .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial activity of compounds with similar structures against Staphylococcus aureus and Escherichia coli. The study reported that specific derivatives showed promising inhibitory concentrations, indicating potential for development as antimicrobial agents .

Research Findings Summary

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | Contains pyrimidine instead of pyrazole | Anticancer properties |

| 2-(1H-pyrazol-1-yl)pyridine | Simpler structure with one heterocycle | Antimicrobial activity |

| Pyridyl inhibitors of hedgehog signaling | Similar pyridine motifs | Antitumor activity |

These findings emphasize the unique combination of functional groups in this compound, which may confer distinct biological activities not found in simpler analogs.

Aplicaciones Científicas De Investigación

Structural Characteristics

The molecular formula of methyl 4-(4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridin-2-yl)benzoate is CHNO, with a molecular weight of approximately 598.69 g/mol. The compound features multiple heterocyclic rings, including two pyridine rings and a pyrazole ring, which contribute to its diverse biological activities. The presence of the trityl group serves as a protecting group during synthesis, enhancing its stability and reactivity in various chemical environments .

Biological Activities

Preliminary studies indicate that compounds with similar structural motifs to this compound exhibit notable biological activities, including:

- Anticancer Properties : Some derivatives have shown effectiveness against various cancer cell lines.

- Antimicrobial Activity : Compounds with similar structures have been linked to antimicrobial effects, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : The pyrazole moiety is known for its anti-inflammatory properties, suggesting possible applications in treating inflammatory diseases.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps, beginning with the formation of the pyrazole ring followed by the attachment of the pyridine and benzoate groups. This multi-step synthesis allows for the fine-tuning of the compound's properties to enhance its biological activity.

The mechanism of action is believed to involve interactions with specific biological targets that recognize pyridine-containing ligands. These interactions can lead to modulation of signaling pathways associated with various diseases .

Future Research Directions

Further research is warranted to explore the full potential of methyl 4-(4-(3-(pyridin-2-y)-1-trityl-1H-pyrazol-4-y)pyridin-2-y)benzoate in drug discovery and development. Specific areas of interest include:

- In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with target proteins.

- Clinical Trials : Evaluating its efficacy and safety in human subjects.

- Structure–Activity Relationship (SAR) Studies : Investigating how modifications to its structure affect biological activity.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : Methyl 4-(4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridin-2-yl)benzoate

- CAS No.: 452343-16-7

- Molecular Formula : C₄₀H₃₀N₄O₂

- Molecular Weight : 598.24 g/mol .

Structural Features: The compound features a benzoate ester core linked to a pyridyl-pyrazole scaffold. A trityl group (triphenylmethyl) is attached to the pyrazole nitrogen, conferring steric bulk and hydrophobicity.

Comparison with Similar Compounds

The compound is compared to structurally related analogs based on heterocyclic cores, ester groups, and substituent effects. Key comparisons are summarized below:

Structural Analogs with Pyridazine/Isoxazole Cores

identifies compounds with pyridazine or isoxazole rings instead of pyridine/pyrazole systems. These analogs share a benzoate ester backbone but differ in heterocyclic moieties and substituents:

Key Observations :

Analogs with Modified Pyrazole Substituents

and highlight compounds with structural similarities but distinct substituents:

Key Observations :

- Trityl vs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 4-(4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridin-2-yl)benzoate, and how can purity be optimized?

- Methodology : The compound can be synthesized via condensation of pyridylhydrazine derivatives with formylpyrazole intermediates, followed by trityl protection (e.g., using trityl chloride). Key steps include refluxing in ethanol with catalytic acetic acid (4–6 hours) and purification via recrystallization (methanol/water) or column chromatography. Purity ≥95% is achievable using HPLC monitoring, as demonstrated in analogous hydrazine-pyrazole syntheses .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodology :

- IR spectroscopy : Identify functional groups (e.g., ester C=O at ~1720 cm⁻¹, pyridine/pyrazole ring vibrations) .

- NMR (¹H/¹³C) : Assign proton environments (e.g., trityl protons at δ 7.2–7.4 ppm, pyridin-2-yl protons at δ 8.4–8.6 ppm) and verify regiochemistry .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, as shown in structurally related pyrazole derivatives .

Q. How does the trityl group influence the compound’s solubility and stability under varying pH conditions?

- Methodology : The trityl group enhances steric bulk, reducing aqueous solubility but improving stability in organic solvents (e.g., DMSO, chloroform). Stability assays (pH 2–12, 25–50°C) with UV-Vis or LC-MS monitoring can quantify degradation rates. Compare with unprotected analogs to isolate trityl-specific effects .

Advanced Research Questions

Q. How can contradictory data between NMR and mass spectrometry (MS) be resolved during characterization?

- Methodology :

- Sample purity : Re-run HPLC (≥95% threshold) to exclude impurities mimicking MS adducts .

- High-resolution MS (HRMS) : Differentiate isotopic patterns (e.g., [M+H]⁺ vs. [M+Na]⁺) and confirm molecular formula (C₃₈H₂₈N₄O₂ requires exact mass 580.2154).

- 2D NMR (COSY, NOESY) : Assign overlapping proton signals (e.g., pyridin-2-yl vs. benzoate protons) .

Q. What experimental design strategies are recommended for studying this compound’s biological activity in cell-based assays?

- Methodology :

- Dose-response curves : Use 3–5 biologically relevant concentrations (e.g., 1–100 μM) with triplicate technical replicates.

- Control groups : Include vehicle (DMSO <0.1%) and positive controls (e.g., staurosporine for cytotoxicity).

- Endpoint selection : Combine viability assays (MTT/XTT) with target-specific readouts (e.g., kinase inhibition via ADP-Glo™ if applicable) .

Q. How can environmental stability and degradation pathways of this compound be systematically evaluated?

- Methodology :

- Hydrolysis studies : Incubate in buffer solutions (pH 4–9, 37°C) and monitor degradation via LC-MS. Identify hydrolytic cleavage products (e.g., benzoate ester → carboxylic acid).

- Photodegradation : Expose to UV light (254 nm) and quantify half-life using kinetic modeling .

- Microbial degradation : Use soil/water microcosms with GC-MS or isotopic labeling to track biotic transformation .

Q. What strategies mitigate low yields in the final cyclization step of the synthesis?

- Methodology :

- Catalyst screening : Test iodine(III) reagents (e.g., IBD) for oxidative cyclization efficiency, as shown in triazolopyridine syntheses .

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane for reaction homogeneity.

- Temperature gradients : Use microwave-assisted synthesis (80–120°C) to accelerate kinetics and reduce side reactions .

Data Contradiction & Optimization

Q. How should researchers address discrepancies between computational (DFT) and experimental (X-ray) bond-length data in this compound?

- Methodology :

- Basis set refinement : Re-run DFT calculations with hybrid functionals (B3LYP) and larger basis sets (6-311++G(d,p)) .

- Thermal motion correction : Apply ADPs (anisotropic displacement parameters) to X-ray data to account for crystal lattice vibrations .

- Statistical validation : Use R-factor analysis (e.g., R₁ < 5%) to ensure crystallographic reliability .

Q. What advanced techniques validate the compound’s conformational stability in solution vs. solid state?

- Methodology :

- Dynamic NMR : Monitor temperature-dependent coalescence of proton signals (e.g., trityl rotation barriers).

- Solid-state NMR : Compare chemical shifts with solution-state data to detect polymorphism .

- Molecular dynamics (MD) simulations : Model solvent effects on conformation over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.